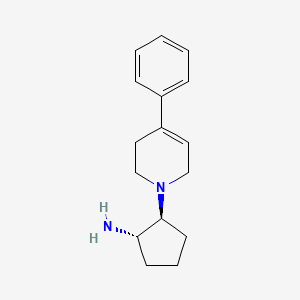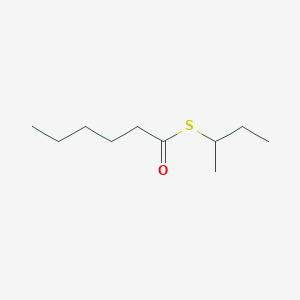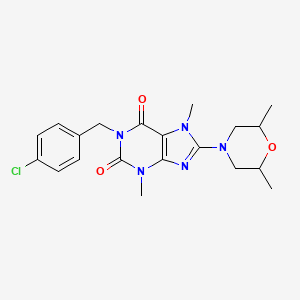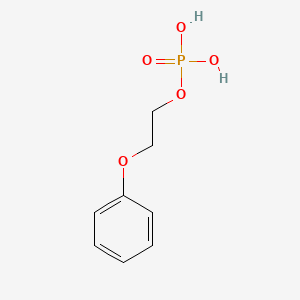
Ethanol, 2-phenoxy-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-phenoxy-, phosphate is an organic compound with the molecular formula C8H10O2. It is also known by several other names, including β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, and Phenoxyethanol . This compound is a colorless, oily liquid with a faint rose-like odor and is commonly used in various industrial and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanol, 2-phenoxy-, phosphate can be synthesized through the hydroxyethylation of phenol. This process involves reacting phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide . The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to maintain the desired reaction conditions and to ensure the safety of the process. The product is then purified through distillation and other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-phenoxy-, phosphate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethanol.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-phenoxy-, phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethanol, 2-phenoxy-, phosphate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death . This compound is effective against a wide range of bacteria and fungi, making it a valuable preservative and antiseptic .
Vergleich Mit ähnlichen Verbindungen
Phenoxyethanol: Similar in structure but lacks the phosphate group.
Ethylene glycol monophenyl ether: Another glycol ether with similar properties.
Phenyl cellosolve: A related compound used in similar applications.
Uniqueness: Ethanol, 2-phenoxy-, phosphate stands out due to its phosphate group, which enhances its solubility and reactivity in various chemical reactions. This makes it more versatile and effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
18168-30-4 |
|---|---|
Molekularformel |
C8H11O5P |
Molekulargewicht |
218.14 g/mol |
IUPAC-Name |
2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
InChI-Schlüssel |
KSTDNMVCVQWPJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(=O)(O)O |
Verwandte CAS-Nummern |
49862-22-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


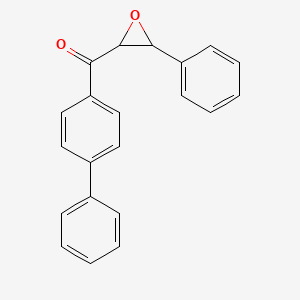
![tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
![1-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}naphthalen-2-ol](/img/structure/B14165088.png)
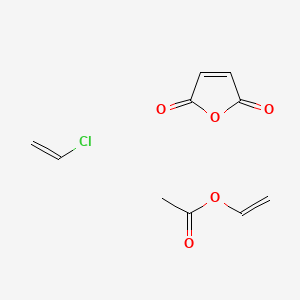
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
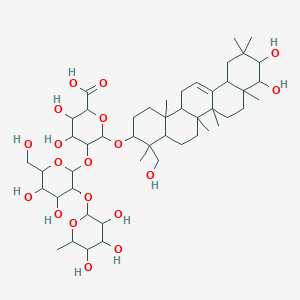
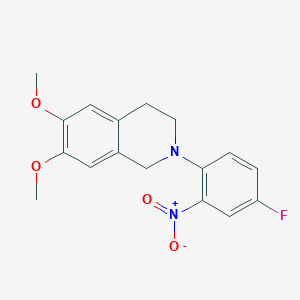

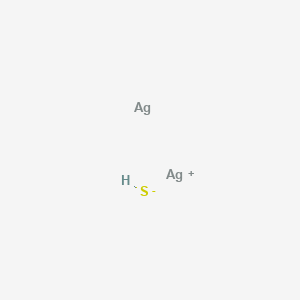
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
